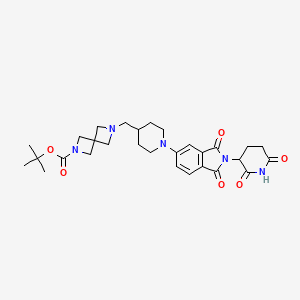

E3 Ligase Ligand-linker Conjugate 5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C29H37N5O6 |

|---|---|

Molecular Weight |

551.6 g/mol |

IUPAC Name |

tert-butyl 6-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]-2,6-diazaspiro[3.3]heptane-2-carboxylate |

InChI |

InChI=1S/C29H37N5O6/c1-28(2,3)40-27(39)33-16-29(17-33)14-31(15-29)13-18-8-10-32(11-9-18)19-4-5-20-21(12-19)26(38)34(25(20)37)22-6-7-23(35)30-24(22)36/h4-5,12,18,22H,6-11,13-17H2,1-3H3,(H,30,35,36) |

InChI Key |

MBWIPQJWSVHFIK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CN(C2)CC3CCN(CC3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of a Cereblon E3 Ligase Ligand-Linker Conjugate: A Case Study of dBET1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of a representative E3 ligase ligand-linker conjugate as a core component of a Proteolysis Targeting Chimera (PROTAC). We will use the well-characterized BRD4-degrading PROTAC, dBET1 , as a case study. This molecule exemplifies the principles of targeted protein degradation by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to the BET family of proteins.

Core Concept: PROTAC-mediated Protein Degradation

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs).[1] A PROTAC consists of three key components: a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[2] This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[1][3]

The "E3 Ligase Ligand-linker Conjugate" is the component of the PROTAC that contains the E3 ligase-binding moiety and the linker, which is then attached to a ligand for the target protein. In the case of dBET1, the E3 ligase ligand is derived from thalidomide (B1683933), which binds to Cereblon (CRBN), a substrate receptor of the CULLIN-RING Ligase 4 (CRL4) E3 complex.[4][5]

The dBET1 PROTAC: A Case Study

dBET1 is a potent and specific degrader of the BET (Bromodomain and Extra-Terminal) family of proteins, particularly BRD4.[4][5] It is composed of the BET inhibitor JQ1, which serves as the ligand for BRD4, and a thalidomide-based ligand that recruits the CRBN E3 ligase, connected by a flexible linker.[4][6][7]

Mechanism of Action of dBET1

The mechanism of action of dBET1 follows a catalytic cycle, illustrated in the signaling pathway diagram below.

The key steps in the mechanism of action are:

-

Binding: dBET1 simultaneously binds to both the BRD4 protein (via its JQ1 moiety) and the CRBN E3 ligase complex (via its thalidomide moiety).[4]

-

Ternary Complex Formation: This dual binding induces the formation of a stable ternary complex, bringing BRD4 into close proximity with the E3 ligase machinery.[4][8]

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of BRD4.[3]

-

Proteasomal Degradation: The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.[3][4]

-

Catalytic Cycle: After degradation of the target protein, dBET1 is released and can engage in another cycle of binding and degradation.[4]

This process is dependent on the engagement of both BRD4 and CRBN, as pre-treatment with excess JQ1 or thalidomide abolishes dBET1-induced BRD4 degradation.[9] Furthermore, the degradation is dependent on a functional proteasome, as it can be rescued by proteasome inhibitors like carfilzomib (B1684676) or MG132.[4][9]

Quantitative Data

The efficacy of a PROTAC is determined by several quantitative parameters, including its binding affinity to the target and E3 ligase, and its ability to induce degradation of the target protein in a cellular context.

Binding Affinity and Degradation Potency

| Parameter | Molecule/Target | Value | Cell Line/Assay | Reference(s) |

| IC50 | dBET1 vs. BRD4(1) | 20 nM | Homogeneous Assay | [4] |

| EC50 | dBET1 vs. BRD4 | 430 nM | SUM149 (Breast Cancer) | [4][6] |

| DC50 | dBET1 vs. BRD4 | < 1 nM | Namalwa (Burkitt's Lymphoma) | [10] |

| IC50 | dBET1 | 0.14 µM | MV4;11 (AML) | [6] |

| IC50 | dBET1 | 0.1483 µM | Kasumi-1 (AML) | [11] |

| IC50 | dBET1 | 0.2748 µM | MV4-11 (AML) | [11] |

| IC50 | dBET1 | 0.3357 µM | NB4 (AML) | [11] |

| IC50 | dBET1 | 0.3551 µM | THP-1 (AML) | [11] |

| IC50 | dBET1 | 12.3 µM | A549 (Lung Cancer) | [6] |

| IC50 | dBET1 | 0.056 µM | HEK293 | [6] |

IC50 (Half-maximal inhibitory concentration) values for binding or cell proliferation inhibition. EC50 (Half-maximal effective concentration) and DC50 (Half-maximal degradation concentration) values for protein degradation.

Ternary Complex Formation

The formation of a stable ternary complex is a critical determinant of PROTAC efficacy. The "hook effect," where the degradation effect decreases at very high concentrations of the PROTAC, is a characteristic feature that supports the ternary complex model.[12] This occurs because at high concentrations, the PROTAC forms binary complexes with either the target protein or the E3 ligase, which compete with the formation of the productive ternary complex.[12]

| Assay | PROTAC | Hook Point Concentration | Reference(s) |

| AlphaLISA | dBET1 | ~250 nM | [13] |

| AlphaLISA | dBET6 | ~100 nM | [13] |

The hook point is the concentration at which the ternary complex formation signal begins to decrease.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of dBET1.

Cellular BRD4 Degradation Assay (Western Blot)

This protocol describes how to assess the degradation of endogenous BRD4 in cultured cells following treatment with dBET1.

Materials:

-

Cell Line: Human cancer cell line expressing BRD4 (e.g., MV4-11, THP-1, HeLa).[14]

-

PROTAC: dBET1 stock solution in DMSO.

-

Control Compounds: DMSO (vehicle), JQ1 (non-degrading inhibitor), MG132 or Carfilzomib (proteasome inhibitors).[9][14]

-

Reagents for Lysis: RIPA buffer with protease and phosphatase inhibitors.

-

Reagents for Protein Quantification: BCA or Bradford assay kit.

-

Reagents for Western Blot: SDS-PAGE gels, transfer buffer, PVDF membrane, TBST buffer, 5% non-fat dry milk or BSA in TBST, primary antibodies (e.g., anti-BRD4, anti-c-Myc, anti-GAPDH), HRP-conjugated secondary antibodies, ECL substrate.[14]

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.[14]

-

Allow cells to adhere overnight (for adherent cells).

-

Treat cells with a dose-response of dBET1 (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2, 4, 8, 16, 24 hours).[1][14]

-

For rescue experiments, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132 or 400 nM Carfilzomib) for 2-4 hours before adding dBET1.[1][9]

-

-

Cell Lysis and Protein Quantification:

-

SDS-PAGE and Western Blot:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[14]

-

Transfer proteins to a PVDF membrane.[14]

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[14]

-

Incubate the membrane with primary antibody (e.g., anti-BRD4) overnight at 4°C.[14]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

-

Detection and Analysis:

In Vitro Ubiquitination Assay

This assay biochemically reconstitutes the ubiquitination of BRD4 driven by the dBET1-induced ternary complex.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pathology & Oncology Research | A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells [por-journal.com]

- 12. Ternary Complex Formation [worldwide.promega.com]

- 13. SLAS2024 [slas2024.eventscribe.net]

- 14. benchchem.com [benchchem.com]

An In-Depth Technical Guide to E3 Ligase Ligand-Linker Conjugate 5: A Core Component for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable." At the heart of this strategy are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. A critical building block in the synthesis of many potent PROTACs is the E3 ligase ligand-linker conjugate. This guide provides a comprehensive technical overview of E3 Ligase Ligand-linker Conjugate 5 , a widely used component for recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

For the purpose of this guide, "this compound" refers to the chemical entity (S,R,S)-AHPC-PEG3-NH2 hydrochloride . This conjugate consists of a high-affinity VHL ligand, (S,R,S)-AHPC, connected via a 3-unit polyethylene (B3416737) glycol (PEG) linker to a terminal amine group, which serves as a versatile attachment point for a target protein ligand.

Core Concepts and Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

(S,R,S)-AHPC-PEG3-NH2 hydrochloride plays a pivotal role in this process by providing the VHL-recruiting moiety and a flexible linker. The (S,R,S)-AHPC portion binds to the VHL E3 ligase complex, while the PEG3 linker offers optimal spacing and flexibility to allow for the successful formation of the ternary complex with a wide range of POIs. The terminal amine group enables the covalent attachment of a "warhead"—a ligand that binds to the target protein—through standard amide coupling reactions.

Signaling Pathway: The VHL/HIF-1α Axis

The VHL E3 ligase complex is a key regulator of the cellular response to changes in oxygen levels. Its primary substrate is the alpha subunit of the Hypoxia-Inducable Factor (HIF-1α), a transcription factor that controls the expression of genes involved in angiogenesis, glucose metabolism, and cell survival.[1][2] Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated, allowing it to be recognized and ubiquitinated by the VHL complex, leading to its degradation. In hypoxic conditions, this hydroxylation does not occur, stabilizing HIF-1α and allowing it to activate gene expression. PROTACs containing a VHL ligand effectively hijack this natural degradation pathway for a chosen target protein.

Quantitative Data for VHL-Based PROTACs

The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation). The following table summarizes data for representative PROTACs that utilize a VHL ligand and a PEG-based linker, demonstrating the utility of this scaffold.

| PROTAC Name | Target Protein | Cell Line | Linker | DC50 (nM) | Dmax (%) | Reference |

| UNC9036 | STING | Caki-1 | Not Specified | 227 | >80 | [3] |

| GP262 | PI3K/mTOR | MDA-MB-231 | C8 Alkyl | 42.2-227.4 (PI3K), 45.4 (mTOR) | Not Specified | [4] |

| Compound 9 | HDAC1/3 | HCT116 | PEG-based | 550 (HDAC1), 530 (HDAC3) | Not Specified | [5] |

Note: Data for PROTACs using the exact (S,R,S)-AHPC-PEG3-NH2 linker is not always explicitly available in literature. The presented data is for PROTACs with similar VHL-recruiting and linker components to demonstrate typical efficacy ranges.

Experimental Protocols

Synthesis of a PROTAC using (S,R,S)-AHPC-PEG3-NH2 hydrochloride

This protocol outlines the final amide coupling step to conjugate the E3 ligase ligand-linker with a POI ligand containing a carboxylic acid.

Materials:

-

(S,R,S)-AHPC-PEG3-NH2 hydrochloride

-

POI ligand with a terminal carboxylic acid

-

N,N-Dimethylformamide (DMF)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

-

In a clean, dry vial, dissolve the POI ligand-COOH (1 equivalent) and (S,R,S)-AHPC-PEG3-NH2 hydrochloride (1.1 equivalents) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution.

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by LC-MS until the starting materials are consumed (typically 4-12 hours).

-

Upon completion, dilute the reaction mixture with a suitable solvent (e.g., DMSO) and purify the crude product by preparative HPLC.

-

Lyophilize the pure fractions to obtain the final PROTAC product.

-

Confirm the identity and purity of the final PROTAC using HRMS and NMR spectroscopy.

Western Blot for Determination of DC50 and Dmax

This is a standard method to quantify the degradation of a target protein in cells treated with a PROTAC.[6][7]

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a fixed period (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane and probe with a primary antibody specific to the POI and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.

-

Data Analysis: Calculate the percentage of protein remaining relative to the vehicle control for each PROTAC concentration. Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[8]

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to confirm the PROTAC-induced interaction between the POI and the E3 ligase.[1]

Procedure:

-

Cell Treatment: Culture cells and treat with the PROTAC, a negative control (e.g., a PROTAC with an inactive E3 ligase ligand), and a vehicle control. It is advisable to pre-treat with a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex.

-

Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-VHL) or the POI, along with Protein A/G beads.

-

Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.

-

Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the presence of both the POI and the E3 ligase. The presence of the POI in the VHL immunoprecipitate (and vice versa) in the PROTAC-treated sample confirms the formation of the ternary complex.

Conclusion

(S,R,S)-AHPC-PEG3-NH2 hydrochloride , commercially known as this compound, is a fundamental building block for the development of potent and selective VHL-recruiting PROTACs. Its well-defined structure, incorporating a high-affinity VHL ligand and a versatile PEG3 linker, provides a robust platform for researchers in the field of targeted protein degradation. Understanding its mechanism of action and employing the standardized experimental protocols outlined in this guide will empower scientists to efficiently synthesize and evaluate novel protein degraders, accelerating the discovery of new therapeutics for a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pomalidomide-Linker Conjugates for PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, application, and optimization of pomalidomide-linker conjugates, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). Pomalidomide (B1683931), a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN), serves as a powerful tool for inducing the degradation of specific proteins of interest. This document details the synthetic methodologies, quantitative performance data of resulting PROTACs, and the underlying mechanisms of action to empower researchers in the field of targeted protein degradation.

Introduction to Pomalidomide-Based PROTACs

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins.[1] These molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[1]

Pomalidomide is a potent binder of CRBN, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, making it a frequently utilized E3 ligase ligand in PROTAC design.[2] Its advantages include a strong binding affinity for CRBN, which promotes efficient formation of the ternary complex (POI-PROTAC-E3 ligase), and a versatile chemical structure that allows for linker attachment at positions that do not hinder its engagement with CRBN.[2]

Synthesis of Pomalidomide-Linker Conjugates

The synthesis of pomalidomide-linker conjugates is a crucial step in the generation of PROTAC libraries. A common and efficient method involves the nucleophilic aromatic substitution (SNAr) reaction of 4-fluorothalidomide with an amine-terminated linker.[3][4] The choice of solvent, temperature, and the nature of the amine (primary vs. secondary) can significantly impact the reaction yield and purity of the final product.[3][4]

Recent studies have shown that using secondary amines as nucleophiles and dimethyl sulfoxide (B87167) (DMSO) as the solvent can lead to higher yields and fewer byproducts compared to traditional methods that often utilize primary amines and dimethylformamide (DMF).[3][4]

Key Synthetic Strategies

-

Nucleophilic Aromatic Substitution (SNAr): This is the most common method for attaching linkers to the pomalidomide scaffold. It typically involves the reaction of 4-fluorothalidomide with an amine-functionalized linker in the presence of a base like N,N-diisopropylethylamine (DIPEA).[3]

-

Linker Composition: The choice between hydrophilic polyethylene (B3416737) glycol (PEG) linkers and more hydrophobic alkyl linkers can influence the physicochemical properties of the final PROTAC, such as solubility and cell permeability.[5]

-

Linker Attachment Point: While traditionally linkers have been attached at the C4 position of the phthalimide (B116566) ring, recent evidence suggests that attachment at the C5 position can reduce off-target degradation of zinc finger proteins and improve on-target potency.[1][6]

Quantitative Data on Pomalidomide-Based PROTACs

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key parameters used to quantify this are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize representative data for pomalidomide-based PROTACs targeting various proteins.

| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Linker Type | Reference |

| dALK-2 | ALK | SU-DHL-1 | ~10 | >95 | C5-alkyne | [1] |

| MS4078 | ALK | SU-DHL-1 | ~50 | >90 | C4-alkyne | [1] |

| ZQ-23 | HDAC8 | - | 147 | 93 | - | [7] |

| Compound 16 | EGFR | A549 | - | - | - | [8] |

Note: Data is compiled from different studies and experimental conditions may vary. The DC50 and Dmax values are indicative of the PROTACs' degradation capabilities.

Experimental Protocols

This section provides a generalized, step-by-step protocol for the synthesis of a pomalidomide-linker conjugate and its subsequent use in generating a PROTAC.

Synthesis of Pomalidomide-PEG-Amine Conjugate

This protocol is adapted from the methodologies described by Brownsey et al. (2021).[3][4]

Materials:

-

4-Fluorothalidomide

-

Amine-PEG-Boc (Boc-protected amine-terminated polyethylene glycol linker)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Synthesis of Boc-protected Pomalidomide-PEG Conjugate:

-

Dissolve 4-fluorothalidomide (1.0 eq) and Amine-PEG-Boc (1.1 eq) in anhydrous DMSO.

-

Add DIPEA (3.0 eq) to the solution.

-

Heat the reaction mixture to 90 °C and stir for 16 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the Boc-protected pomalidomide-PEG conjugate.

-

-

Boc Deprotection:

-

Dissolve the Boc-protected conjugate in DCM.

-

Add TFA (20-50% v/v) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the deprotection by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM, yielding the pomalidomide-PEG-amine conjugate as a TFA salt.

-

PROTAC Synthesis via Amide Coupling

Materials:

-

Pomalidomide-PEG-amine conjugate (from section 4.1)

-

Carboxylic acid-functionalized protein of interest (POI) ligand

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous dimethylformamide (DMF)

Procedure:

-

Dissolve the POI ligand-COOH (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

-

Add the pomalidomide-PEG-amine conjugate (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC by preparative HPLC.

Visualizing the Mechanism and Workflow

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a pomalidomide-based PROTAC.

Caption: Mechanism of pomalidomide-PROTAC-induced protein degradation.

Experimental Workflow for PROTAC Synthesis

The diagram below outlines the key steps in the synthesis of a pomalidomide-based PROTAC.

Caption: Workflow for the synthesis of a pomalidomide-based PROTAC.

Conclusion

Pomalidomide-linker conjugates are indispensable tools in the development of PROTACs for targeted protein degradation. A thorough understanding of their synthesis, the influence of linker properties, and a systematic approach to their incorporation into final PROTAC molecules are essential for the successful design of potent and selective protein degraders. This guide provides a foundational framework for researchers to navigate the complexities of pomalidomide-based PROTAC development and accelerate the discovery of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

structure and properties of E3 Ligase Ligand-linker Conjugate 5

E3 Ligase Ligand-Linker Conjugate: A Technical Guide to MZ1

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, facilitating the degradation of specific target proteins rather than merely inhibiting their function.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[4][3] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][3] This catalytic mechanism allows for the elimination of target proteins at sub-stoichiometric concentrations.[5][3]

This technical guide focuses on MZ1, a well-characterized PROTAC that targets the Bromodomain and Extra-Terminal (BET) family of proteins for degradation.[5][6][7] MZ1 is composed of the pan-BET inhibitor JQ1, which serves as the warhead for the BET proteins, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, joined by a polyethylene (B3416737) glycol (PEG) linker.[7][8] It demonstrates preferential degradation of BRD4 over other BET family members, BRD2 and BRD3.[5][6]

Structure and Properties of MZ1

MZ1 is a significant tool for studying the biological effects of BET protein degradation and serves as a prime example of the principles of PROTAC design.

Chemical Structure

-

Target Ligand (Warhead): JQ1, a potent pan-BET bromodomain inhibitor.

-

E3 Ligase Ligand (Anchor): A derivative of the VHL ligand VH032.[7]

-

Linker: A 3-unit polyethylene glycol (PEG) linker connects the JQ1 and VHL ligands.[8]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C47H52ClN7O9S | [7] |

| Molecular Weight | 938.5 g/mol | [7] |

| Solubility | Soluble in DMSO | [8] |

| Metabolic Stability | Metabolically stable in hepatocytes. | [6] |

Biological Properties

The biological activity of MZ1 is defined by its ability to form a stable ternary complex between the target protein and the E3 ligase, leading to efficient degradation of the target.

Binding Affinities

The binding affinities of MZ1 to its target bromodomains and the VHL E3 ligase, both as binary and ternary complexes, have been characterized by Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

| Complex | Binding Affinity (Kd, nM) - ITC | Binding Affinity (Kd, nM) - SPR | Reference |

| MZ1 : BRD4BD2 | 15 | - | [5][6] |

| MZ1 : VCB Complex | 66 | - | [5][6] |

| BRD4BD2::MZ1::VCB (Ternary) | 3.7 | - | [5][6] |

| MZ1 : BRD2BD1/BD2 | 307 / 228 | - | [8] |

| MZ1 : BRD3BD1/BD2 | 119 / 115 | - | [8] |

| MZ1 : BRD4BD1/BD2 | 382 / 120 | - | [8] |

Degradation Performance

MZ1 induces potent and selective degradation of BRD4 in various cell lines.

| Parameter | Value | Cell Line | Reference |

| DC50 | 2-20 nM | Various | [5][6] |

| Dmax | Complete degradation of BRD4 protein. | LS174t | [8] |

Signaling Pathway

MZ1 targets the BET family of proteins, which are crucial epigenetic readers that regulate gene transcription. By degrading BRD4, MZ1 disrupts these processes, leading to anti-proliferative effects.

Caption: Mechanism of action of MZ1 in inducing BET protein degradation.

Experimental Protocols

The characterization of PROTACs like MZ1 involves a series of in vitro and cell-based assays to determine their binding, degradation, and functional effects.

Isothermal Titration Calorimetry (ITC)

ITC is used to measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction between MZ1 and its binding partners.

Methodology:

-

Prepare solutions of MZ1 and the target protein (e.g., BRD4 bromodomain or VCB complex) in a suitable buffer.

-

Load the MZ1 solution into the injection syringe and the protein solution into the sample cell of the calorimeter.

-

Perform a series of injections of MZ1 into the protein solution while monitoring the heat changes.

-

The resulting data is fitted to a binding model to determine the thermodynamic parameters.[9]

Western Blotting for Protein Degradation

Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[10]

Methodology:

-

Culture cells (e.g., HeLa or prostate cancer cell lines) to an appropriate confluency.

-

Treat the cells with varying concentrations of MZ1 or a vehicle control (e.g., DMSO) for a specified time (e.g., 8 or 24 hours).[8][11]

-

Lyse the cells and determine the total protein concentration.[10]

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[10]

-

Probe the membrane with primary antibodies against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH).[10]

-

Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescent substrate.[10]

-

Quantify the band intensities to determine the extent of protein degradation.

Ternary Complex Formation Assays

Assays such as Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can be used to study the formation of the ternary complex.[9][12]

Methodology (Illustrative FP Assay):

-

A fluorescently labeled ligand for the VHL E3 ligase is used.

-

In the absence of a competitor, the labeled ligand binds to the VCB complex, resulting in a high FP signal.

-

Addition of MZ1 displaces the fluorescent ligand, causing a decrease in the FP signal, which allows for the determination of its binary binding affinity.

-

To assess ternary complex formation, the assay is performed in the presence of the target protein (e.g., BRD4 bromodomain). A greater decrease in the FP signal indicates cooperative binding and stable ternary complex formation.[9]

Experimental Workflow

The development and evaluation of a PROTAC like MZ1 follows a systematic workflow.

Caption: General workflow for the development and evaluation of PROTACs.

Conclusion

MZ1 is a prototypical PROTAC that has provided significant insights into the mechanism of action and design principles of targeted protein degraders. Its selective and potent degradation of BRD4 highlights the potential of this therapeutic modality. The experimental protocols and workflows described herein provide a framework for the evaluation of novel PROTAC molecules, which continue to be a promising area of drug discovery and development.

References

- 1. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. explorationpub.com [explorationpub.com]

- 4. researchgate.net [researchgate.net]

- 5. Pardon Our Interruption [opnme.com]

- 6. Pardon Our Interruption [opnme.com]

- 7. MZ1 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]

role of E3 Ligase Ligand-linker Conjugate 5 in targeted protein degradation

An In-Depth Technical Guide on the Role of E3 Ligase Ligand-Linker Conjugates in Targeted Protein Degradation

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality in drug discovery, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] This approach utilizes chimeric molecules, most notably Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[2][][4] A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5][6][7]

The E3 ligase ligand-linker conjugate is a critical component, serving as the foundation for PROTAC synthesis.[8] While the term "E3 Ligase Ligand-linker Conjugate 5" is not a standardized nomenclature for a single molecule, it is often used by chemical suppliers to refer to a variety of such building blocks. This guide will focus on a widely used and well-documented class of these conjugates: those incorporating the Cereblon (CRBN) ligand Pomalidomide (B1683931) attached to a flexible polyethylene (B3416737) glycol (PEG) linker, often terminating in a reactive group like an amine (-NH2) for further conjugation.[9][10] Pomalidomide is a derivative of thalidomide (B1683933) and a potent recruiter of the CRL4-CRBN E3 ligase complex, making its conjugates highly relevant in the development of novel therapeutics.[2][11][12]

Core Concept: Mechanism of Action

The primary role of a pomalidomide-based E3 ligase ligand-linker conjugate is to serve as one half of a PROTAC molecule, tasked with recruiting the CRBN E3 ligase. Once this conjugate is linked to a POI-binding ligand to form a complete PROTAC, it mediates a series of intracellular events leading to the degradation of the target protein.

-

Ternary Complex Formation : The PROTAC molecule simultaneously binds to the POI and the CRBN E3 ligase, bringing them into close proximity to form a ternary complex (POI-PROTAC-CRBN).[][6][12] The stability and conformation of this complex are critical for the efficiency of the degradation process and are heavily influenced by the nature of the linker.[2][][7]

-

Ubiquitination of the Target Protein : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[][13] This process, known as polyubiquitination, marks the POI for destruction.[14]

-

Proteasomal Degradation : The polyubiquitinated POI is recognized and subsequently degraded by the 26S proteasome, a large protein complex responsible for cellular protein homeostasis.[1][13] The PROTAC molecule is not degraded in this process and is released to engage in another catalytic cycle of degradation.[6]

Data Presentation: Performance of Pomalidomide-Based PROTACs

The efficacy of a PROTAC is quantified by two key parameters: DC50, the concentration required to achieve 50% degradation of the target protein, and Dmax, the maximum percentage of degradation observed.[1] The performance is highly dependent on the target protein, the linker composition, and the cell line used.

| PROTAC Compound | Target Protein | E3 Ligase Recruiter | DC50 | Dmax | Cell Line | Reference |

| dBET1 | BRD4 | Pomalidomide | ~8 nM | >95% | MV4;11 | [12] |

| Compound 16 | EGFR | Pomalidomide | 30 nM | Not Specified | A549 | [15] |

| ZQ-23 | HDAC8 | Pomalidomide | 147 nM | 93% | Not Specified | [16] |

| MS21 | Pan-Akt | VHL Ligand* | Not Specified | >80% | HEK-293 | [17] |

*Note: MS21 is included for comparative context of a different E3 ligase system.

Experimental Protocols

Detailed methodologies are essential for the synthesis, evaluation, and mechanistic validation of PROTACs derived from E3 ligase ligand-linker conjugates.

Synthesis of Pomalidomide-C5-Azide

This protocol describes a representative synthesis of a pomalidomide-linker conjugate with a terminal azide (B81097) group, which is a versatile handle for "click chemistry" to attach a POI ligand.[18]

Step 1: Alkylation of Pomalidomide

-

Dissolve pomalidomide (1.0 eq) in dimethylformamide (DMF).

-

Add potassium carbonate (2.0 eq) and 1,5-dibromopentane (B145557) (3.0 eq).[18]

-

Stir the reaction mixture at 60 °C for 12 hours.

-

After cooling, dilute the mixture with water and perform liquid-liquid extraction with dichloromethane (B109758) (DCM) three times.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(5-bromopentyl)-pomalidomide.

Step 2: Azide Substitution

-

Dissolve the N-(5-bromopentyl)-pomalidomide (1.0 eq) from the previous step in DMF.

-

Add sodium azide (3.0 eq).[18]

-

Stir the reaction mixture at 60 °C for 6 hours.

-

After cooling, dilute with water and extract with DCM three times.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Pomalidomide-C5-Azide.[18]

Western Blot Analysis of Protein Degradation

Western blotting is the most common method to quantify the reduction in target protein levels following PROTAC treatment.[1][5][19]

Step 1: Cell Treatment and Lysis

-

Seed cells (e.g., HeLa, HEK293) in 6-well plates and allow them to adhere overnight.[5][11]

-

Treat cells with a dose-response of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a set time (e.g., 16-24 hours).[5]

-

After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][15]

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.[1]

Step 2: SDS-PAGE and Immunoblotting

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.[5]

-

Normalize all samples to the same protein concentration and add Laemmli sample buffer.[1]

-

Boil the samples at 95°C for 5-10 minutes.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[5]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[5]

-

Incubate the membrane with a primary antibody against the POI overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., GAPDH, β-actin).[5]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

-

Detect the signal using an ECL substrate and an imaging system.[5] Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.[1]

Ternary Complex Formation Assay (AlphaLISA)

This assay quantifies the formation of the POI-PROTAC-E3 ligase complex.[4][15]

-

Reagent Preparation : Prepare tagged recombinant proteins (e.g., GST-tagged POI and His-tagged CRBN/DDB1 complex) and a dilution series of the PROTAC.[15]

-

Assay Plate Setup : In a 384-well plate, add the tagged POI, the tagged E3 ligase complex, and the PROTAC in assay buffer.[15]

-

Complex Formation : Incubate the plate at room temperature for 1 hour.

-

Bead Addition : Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-His) to the wells. Incubate in the dark for 1 hour.[15]

-

Signal Detection : Read the plate on an AlphaLISA-compatible reader. A high signal indicates proximity of the donor and acceptor beads, confirming ternary complex formation. The resulting bell-shaped curve is characteristic of PROTAC-induced complex formation.[4]

In Vitro Ubiquitination Assay

This assay directly measures the PROTAC's ability to induce ubiquitination of the POI.[13][20]

-

Reaction Setup : In a microcentrifuge tube, combine the following in ubiquitination buffer: E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), recombinant CRBN E3 ligase complex, the POI, ATP, and biotinylated ubiquitin.[13][20]

-

Initiate Reaction : Add the PROTAC or DMSO vehicle control to the reaction mix.

-

Incubation : Incubate the reaction at 37°C for 1-2 hours.

-

Quench Reaction : Stop the reaction by adding SDS-PAGE loading buffer and boiling.

-

Detection : Analyze the reaction products by Western blot, using a primary antibody against the POI or streptavidin-HRP to detect biotin-ubiquitin. A ladder of higher molecular weight bands above the unmodified POI indicates successful polyubiquitination.[13]

Mandatory Visualizations

Conclusion

E3 ligase ligand-linker conjugates, exemplified by pomalidomide-based structures, are foundational tools in the field of targeted protein degradation. They provide the essential moiety for hijacking specific E3 ligases, thereby enabling the degradation of a vast array of proteins, including those previously considered "undruggable".[4] The modularity afforded by these conjugates, where different linkers and POI ligands can be readily attached, accelerates the discovery and optimization of novel PROTAC degraders.[21] Future advancements in this area will likely involve the discovery of new E3 ligase ligands to expand the repertoire of degradable proteins and to overcome potential resistance mechanisms, further solidifying the role of TPD in precision medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.revvity.com [resources.revvity.com]

- 5. benchchem.com [benchchem.com]

- 6. o2hdiscovery.co [o2hdiscovery.co]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Pomalidomide-amino-PEG4-NH2 - Immunomart [immunomart.com]

- 11. benchchem.com [benchchem.com]

- 12. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Ubiquitination Assay - Profacgen [profacgen.com]

- 15. benchchem.com [benchchem.com]

- 16. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. benchchem.com [benchchem.com]

- 19. youtube.com [youtube.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Discovery and Development of Pomalidomide-PEG3-azide: A Key E3 Ligase Ligand-Linker Conjugate for PROTAC Technology

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Pomalidomide-PEG3-azide, a widely utilized E3 ligase ligand-linker conjugate in the field of targeted protein degradation. This document details its rational design, synthesis, and application in the development of Proteolysis Targeting Chimeras (PROTACs), supported by quantitative data and detailed experimental protocols.

Introduction to Pomalidomide-PEG3-azide

Pomalidomide-PEG3-azide is a heterobifunctional molecule that serves as a crucial building block for the synthesis of PROTACs.[1] It consists of three key components:

-

Pomalidomide (B1683931): A derivative of thalidomide (B1683933) that acts as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] By binding to CRBN, it hijacks the cellular ubiquitin-proteasome system.

-

PEG3 Linker: A three-unit polyethylene (B3416737) glycol (PEG) linker that connects pomalidomide to a reactive handle. The PEG linker enhances solubility and provides the necessary spatial orientation for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[4]

-

Azide (B81097) Group: A terminal azide (-N3) functional group that serves as a versatile reactive handle for "click chemistry."[5] This allows for the efficient and specific conjugation of the Pomalidomide-PEG3 moiety to a target protein ligand that has been functionalized with a complementary alkyne group.[5]

The modular nature of Pomalidomide-PEG3-azide makes it an invaluable tool for the rapid generation of PROTAC libraries for screening and optimization in drug discovery programs.[]

Signaling Pathway and Mechanism of Action

PROTACs synthesized using Pomalidomide-PEG3-azide operate by inducing the selective degradation of a target protein of interest (POI). The general mechanism of action is as follows:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI (via its specific ligand) and to the CRBN E3 ligase (via the pomalidomide moiety), forming a POI-PROTAC-CRBN ternary complex.

-

Ubiquitination: The induced proximity of the POI to the E3 ligase machinery facilitates the transfer of ubiquitin from a charged E2 conjugating enzyme to accessible lysine (B10760008) residues on the surface of the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a large protein complex responsible for cellular protein turnover.

-

Catalytic Cycle: The PROTAC molecule is not degraded in this process and is released to induce the degradation of another molecule of the POI, thus acting catalytically.

Quantitative Data

The efficacy of PROTACs is typically assessed by their ability to induce degradation of the target protein, measured as the maximal degradation (Dmax) and the concentration required to achieve 50% degradation (DC50). The following tables summarize representative data for PROTACs synthesized using Pomalidomide-PEG3-azide.

Table 1: Degradation of Soluble Epoxide Hydrolase (sEH) by PROTAC 21c [2]

| PROTAC Name | Target Protein | E3 Ligase Recruiter | Linker | Cell Line | Dmax (%) |

| 21c | sEH | Pomalidomide | PEG3 | HeLasEH-HiBiT | ~35% |

Table 2: Degradation of Estrogen Receptor α (ERα) by Aptamer-PROTAC Conjugate [7]

| PROTAC Conjugate | Target Protein | E3 Ligase Recruiter | Linker | Cell Line | Degradation Profile |

| POM-ER(apt)D1 | ERα | Pomalidomide | PEG3 | MCF-7 | Dose-dependent decrease in ERα levels |

Experimental Protocols

This section provides detailed methodologies for the synthesis of Pomalidomide-PEG3-azide and its subsequent use in the generation and evaluation of a PROTAC.

This protocol is adapted from a documented synthesis of pomalidomide-PEG linker conjugates.[8]

Step 1: Acylation of 2-(2-(2-azidoethoxy)ethoxy)acetic acid

-

To a solution of 2-(2-(2-azidoethoxy)ethoxy)acetic acid (1.00 eq) in a suitable solvent, add oxalyl chloride (15.00 eq) dropwise at 0 °C under an inert atmosphere (e.g., Argon).

-

Stir the mixture at room temperature until the reaction is complete, as monitored by an appropriate method (e.g., TLC or LC-MS).

-

Remove the excess oxalyl chloride and solvent under reduced pressure to yield the crude acyl chloride.

Step 2: Conjugation to Pomalidomide

-

Dissolve pomalidomide in a suitable anhydrous solvent (e.g., DMF).

-

Add the crude acyl chloride from Step 1 to the pomalidomide solution at 0 °C.

-

Add a non-nucleophilic base (e.g., DIPEA) to the reaction mixture.

-

Stir the reaction at room temperature until completion.

-

Purify the crude product by column chromatography to obtain Pomalidomide-PEG3-azide.

This protocol describes the conjugation of Pomalidomide-PEG3-azide to an alkyne-functionalized target protein ligand.[2][7]

-

Reaction Setup: In a reaction vial, dissolve the alkyne-modified target protein ligand (1.0 eq) and Pomalidomide-PEG3-azide (1.05-1.2 eq) in a suitable solvent system (e.g., a mixture of t-BuOH and water, or DMF).

-

Catalyst Preparation: In a separate tube, prepare a fresh solution of a copper(I) source, such as copper(II) sulfate (B86663) pentahydrate (0.1 eq), and a reducing agent, like sodium ascorbate (B8700270) (0.2 eq), in water.

-

Click Reaction: Add the catalyst solution to the mixture of the alkyne-ligand and Pomalidomide-PEG3-azide.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by LC-MS.

-

Purification: Upon completion, purify the PROTAC molecule by preparative HPLC to obtain the final product.

-

Characterization: Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

This is a standard method to quantify the degradation of the target protein.

-

Cell Culture and Treatment: Plate the chosen cell line at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and a chemiluminescence imager.

-

Strip the membrane and re-probe with an antibody for a loading control (e.g., β-actin, GAPDH) to normalize the data.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the target protein band intensity to the corresponding loading control.

-

Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

-

Conclusion

Pomalidomide-PEG3-azide is a highly valuable and versatile E3 ligase ligand-linker conjugate that has significantly contributed to the advancement of PROTAC technology. Its well-defined structure, which combines a potent CRBN ligand with a flexible PEG linker and a reactive azide handle, facilitates the efficient synthesis of PROTACs through click chemistry. The methodologies and data presented in this guide underscore its utility in the development of novel therapeutics for targeted protein degradation, offering a powerful tool for researchers in both academic and industrial settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structure-Based Design of PROTACS for the Degradation of Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pomalidomide-PEG3-azide Datasheet DC Chemicals [dcchemicals.com]

- 5. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

Core Concepts: Targeted Protein Degradation with VHL-based PROTACs

An In-Depth Technical Guide on Preliminary Studies Using E3 Ligase Ligand-Linker Conjugates

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the utilization of E3 ligase ligand-linker conjugates, with a focus on a representative VHL-recruiting molecule analogous to those marketed as "E3 Ligase Ligand-linker Conjugate 5". We use the well-characterized PROTAC, MZ1, which targets the BRD4 protein, as a primary case study to illustrate the core principles, quantitative analysis, and experimental methodologies.

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate target proteins of interest (POIs). A PROTAC molecule is comprised of three essential parts: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1]

PROTACs that incorporate a von Hippel-Lindau (VHL) ligand, such as MZ1, function by recruiting the VHL E3 ubiquitin ligase. The mechanism is initiated when the PROTAC molecule simultaneously binds to both the target protein (e.g., BRD4) and the VHL E3 ligase, thereby forming a ternary complex.[2] This induced proximity enables the VHL ligase to catalyze the transfer of ubiquitin molecules from an E2-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the target protein.[3] The resulting polyubiquitinated protein is subsequently recognized and degraded by the 26S proteasome.[4] A key feature of this process is the catalytic nature of the PROTAC, which is not consumed during the degradation cycle and can proceed to target additional protein molecules.[5]

Quantitative Data Presentation

The efficacy of a PROTAC is quantitatively defined by its ability to induce the degradation of a target protein. The primary metrics used are:

-

DC₅₀ : The concentration of the PROTAC required to achieve 50% degradation of the target protein.

-

Dₘₐₓ : The maximum percentage of protein degradation that can be achieved.

The table below summarizes degradation data for two prominent VHL-based PROTACs targeting BET bromodomain proteins, providing a comparative view of their performance in different cellular contexts.

| PROTAC | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| MZ1 | BRD4 | HeLa | ~10-100 | >90 | [6] |

| MZ1 | BRD2 | HeLa | ~10-fold higher than BRD4 | Incomplete | [6] |

| MZ1 | BRD3 | HeLa | ~10-fold higher than BRD4 | Incomplete | [6] |

| ARV-771 | BRD2/3/4 | 22Rv1 (Prostate Cancer) | <1 | >90 | [7] |

| ARV-771 | BRD2/3/4 | VCaP (Prostate Cancer) | <5 | >90 | [7] |

| ARV-771 | BRD2/3/4 | LnCaP95 (Prostate Cancer) | <5 | >90 | [7] |

Experimental Protocols

This section details key experimental procedures for the synthesis and evaluation of VHL-based PROTACs.

Synthesis of a VHL Ligand-Linker Conjugate: (S,R,S)-AHPC-PEG3-NH₂

This protocol outlines the synthesis of a common VHL ligand-linker conjugate, a crucial building block for constructing PROTACs.

Materials:

-

(S,R,S)-AHPC hydrochloride

-

Fmoc-NH-PEG3-COOH

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (Dimethylformamide)

-

DCM (Dichloromethane)

-

TFA (Trifluoroacetic acid)

Procedure:

-

Amide Coupling:

-

Dissolve (S,R,S)-AHPC hydrochloride (1.0 eq) and Fmoc-NH-PEG3-COOH (1.1 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) to the mixture and stir for 10 minutes at room temperature.

-

Add HATU (1.2 eq) and continue stirring the reaction overnight.

-

Monitor reaction progress via LC-MS.

-

Upon completion, dilute the mixture with ethyl acetate (B1210297) and perform aqueous workup using saturated sodium bicarbonate and brine solutions.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica (B1680970) gel flash chromatography to yield the Fmoc-protected conjugate.

-

-

Fmoc Deprotection:

-

Dissolve the purified Fmoc-protected conjugate in a solution of 20% piperidine in DMF.

-

Stir the solution at room temperature for 1-2 hours until the deprotection is complete, as monitored by LC-MS.

-

Concentrate the reaction mixture under reduced pressure.

-

Co-evaporate with toluene (B28343) to remove residual piperidine, yielding the crude (S,R,S)-AHPC-PEG3-NH₂ which can be purified by reverse-phase HPLC or used directly for conjugation to a target protein ligand.

-

Western Blot for PROTAC-Induced Protein Degradation

Western blotting is a fundamental technique to quantify the reduction of a target protein's abundance after PROTAC treatment.[8]

Materials:

-

Target cell line (e.g., HeLa, 22Rv1)

-

PROTAC of interest (e.g., MZ1)

-

Vehicle control (e.g., DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis system

-

PVDF or nitrocellulose membranes and transfer system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-BRD4, mouse anti-GAPDH)

-

HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)

-

ECL chemiluminescence substrate and an imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Treat with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a set time (e.g., 4, 8, 16, or 24 hours).

-

Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer. Centrifuge to pellet debris and determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Immunoblotting: Normalize protein amounts, prepare with Laemmli buffer, and separate by SDS-PAGE. Transfer proteins to a PVDF membrane. Block the membrane for 1 hour, then incubate with primary antibodies overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection and Analysis: Visualize bands using an ECL substrate. Quantify band intensities, normalize the target protein to the loading control, and calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.

HiBiT Assay for High-Throughput Degradation Analysis

The HiBiT assay offers a sensitive, luminescence-based method for high-throughput quantification of protein levels in live cells.[9][10]

Materials:

-

CRISPR/Cas9-engineered cell line with an endogenous HiBiT tag on the target protein (e.g., HiBiT-BRD4)

-

PROTAC of interest

-

Nano-Glo® HiBiT Lytic Detection System (Promega)

-

Luminometer

Procedure:

-

Cell Treatment: Plate the HiBiT-tagged cells in a 96-well format and treat with a serial dilution of the PROTAC.

-

Lysis and Detection: Add the Nano-Glo® HiBiT Lytic Reagent to each well. After a 10-minute incubation at room temperature, measure the luminescence.

-

Data Analysis: Subtract background luminescence, normalize the signal to vehicle-treated cells, and calculate the percentage of remaining protein to determine the DC₅₀ and Dₘₐₓ.

Surface Plasmon Resonance (SPR) for Ternary Complex Characterization

SPR is a powerful biophysical technique for measuring the binding kinetics and affinity of the PROTAC to its individual binding partners and for characterizing the formation and stability of the ternary complex.[11][12]

Materials:

-

SPR instrument

-

Sensor chip

-

Purified VHL E3 ligase complex (VCB)

-

Purified target protein (e.g., BRD4 bromodomain)

-

PROTAC of interest

-

Running buffer

Procedure:

-

Ligase Immobilization: Immobilize the VHL E3 ligase complex on the sensor chip.

-

Binary Interaction Analysis: Inject a series of PROTAC concentrations to measure its binding to the immobilized VHL.

-

Ternary Complex Analysis: Inject a mixture of a constant concentration of the target protein and a serial dilution of the PROTAC over the VHL-immobilized surface.

-

Data Analysis: Fit the resulting sensorgrams to appropriate models to determine kinetic (ka, kd) and affinity (KD) constants. Calculate the cooperativity factor (α) to understand the stability of the ternary complex.

Mandatory Visualizations

Signaling Pathway: PROTAC Mechanism of Action

Caption: PROTAC-mediated targeted protein degradation pathway.

Experimental Workflow: PROTAC Evaluation

Caption: General experimental workflow for PROTAC development and evaluation.

Logical Relationship: PROTAC Components

References

- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 2. cytivalifesciences.com [cytivalifesciences.com]

- 3. Cellular parameters shaping pathways of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. portlandpress.com [portlandpress.com]

- 6. benchchem.com [benchchem.com]

- 7. pnas.org [pnas.org]

- 8. benchchem.com [benchchem.com]

- 9. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]

- 10. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aragen.com [aragen.com]

- 12. charnwooddiscovery.com [charnwooddiscovery.com]

Methodological & Application

Synthesis of PROTACs Using Pomalidomide-C5-Azide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing Pomalidomide-C5-azide, an E3 ligase ligand-linker conjugate. PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs). Pomalidomide (B1683931) is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase, making its derivatives crucial for the development of targeted protein degraders.[1]

The Pomalidomide-C5-azide conjugate offers a versatile platform for PROTAC synthesis. The C5 linker provides spatial separation between the E3 ligase ligand and the POI ligand, while the terminal azide (B81097) group enables efficient conjugation to a POI ligand via "click chemistry."[1]

PROTAC-Mediated Protein Degradation Signaling Pathway

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[2][3] This proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1] The pomalidomide moiety of the PROTAC specifically binds to CRBN, a substrate receptor of the CUL4A-DDB1-CRBN E3 ligase complex.[1][2]

Experimental Protocols

The following sections detail the synthesis of the Pomalidomide-C5-azide conjugate and its subsequent use in PROTAC synthesis, along with methods for evaluating the resulting PROTAC's efficacy.

Synthesis of Pomalidomide-C5-bromide

This protocol describes the initial step of attaching the C5 linker to pomalidomide.

Materials:

-

Pomalidomide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure: [1]

-

To a solution of pomalidomide (1.0 equivalent) in DMF, add potassium carbonate (2.0 equivalents) and 1,5-dibromopentane (3.0 equivalents).

-

Stir the reaction mixture at 60 °C for 12 hours.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with DCM three times.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield Pomalidomide-C5-bromide.

Synthesis of Pomalidomide-C5-azide

This protocol describes the conversion of the bromide to the azide, creating the "click chemistry" handle.

Materials:

-

Pomalidomide-C5-bromide

-

Sodium azide (NaN₃)

-

Acetone

Procedure:

-

Dissolve Pomalidomide-C5-bromide (1.0 equivalent) in acetone.

-

Add sodium azide (1.5 equivalents) to the solution.

-

Reflux the mixture overnight.

-

After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude Pomalidomide-C5-azide.

-

The crude product can be purified by column chromatography. A similar reaction starting from pomalidomide and bromoacetyl chloride followed by reaction with sodium azide has been reported to yield the azide in 87% yield over two steps.

PROTAC Synthesis via Click Chemistry

This protocol outlines the conjugation of Pomalidomide-C5-azide to a POI ligand containing a terminal alkyne.

Materials:

-

Pomalidomide-C5-azide

-

POI ligand with a terminal alkyne

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Tetrahydrofuran (THF)

-

Water

Procedure: [2]

-

Dissolve Pomalidomide-C5-azide (1.0 equivalent) and the alkyne-functionalized POI ligand (1.0 equivalent) in a mixture of THF and water.

-

Add copper(II) sulfate pentahydrate (0.1 equivalents) and sodium ascorbate (0.2 equivalents).

-

Stir the reaction mixture at room temperature overnight.

-

Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC by column chromatography or preparative HPLC.

Data Presentation

The choice of E3 ligase ligand, linker length, and attachment point significantly impacts the efficacy and physicochemical properties of a PROTAC. The following tables summarize quantitative data from studies comparing different thalidomide-based PROTACs.

Table 1: Comparison of Degradation Efficiency for Different Linker Attachment Points on Thalidomide [4]

| PROTAC Target | Linker Attachment Point | DC₅₀ (nM) | Dₘₐₓ (%) |

| BRD4 | C4-position | 15 | >95 |

| C5-position | 50 | 90 | |

| N-position | >1000 | <20 | |

| ERRα | C4-position | 8 | >90 |

| C5-position | 25 | 85 |

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.[4]

Table 2: Physicochemical and Pharmacokinetic Properties of Thalidomide Conjugates [4]

| Conjugate | Linker Attachment Point | Aqueous Solubility (µM) | In Vitro Plasma Half-life (min) |

| Thalidomide-Linker-A | C4-position | 150 | 120 |

| Thalidomide-Linker-B | C5-position | 80 | 90 |

Key Experimental Methodologies for PROTAC Evaluation

Western Blot for Protein Degradation [5]

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a desired time period (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

-

Densitometry: Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control.

Ternary Complex Formation Assays [4]

The formation of a stable ternary complex is a prerequisite for successful protein degradation.

-

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based immunoassay measures the proximity of the target protein and the E3 ligase. Donor and acceptor beads coated with antibodies or tags that recognize the respective proteins are used. Ternary complex formation brings the beads into close proximity, resulting in a luminescent signal.[4]

-

Surface Plasmon Resonance (SPR): This technique can be used to measure the binding kinetics and affinity of the PROTAC to both the target protein and the E3 ligase, as well as the formation of the ternary complex.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the ternary complex formation.

By following these protocols and utilizing the provided comparative data, researchers can effectively synthesize and evaluate novel PROTACs based on the Pomalidomide-C5-azide E3 ligase ligand-linker conjugate for targeted protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 3. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology | MDPI [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Revolutionizing Oncology Research: Five Key Applications of E3 Ligase Ligand-Linker Conjugates for Targeted Protein Degradation

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic development, particularly within oncology. These bifunctional molecules leverage the cell's own protein disposal machinery to eliminate disease-causing proteins. At the heart of every PROTAC is an E3 ligase ligand-linker conjugate, a molecular entity designed to bind to a specific E3 ubiquitin ligase and connect it to a ligand targeting a protein of interest. This induced proximity triggers the ubiquitination and subsequent degradation of the target protein by the proteasome. This report details five critical applications of these conjugates in oncology research, complete with application notes, experimental protocols, and visual representations of the underlying mechanisms.

Application 1: Targeting Bromodomain and Extra-Terminal (BET) Proteins with CRBN-Recruiting Conjugates

Application Note: Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, are crucial regulators of oncogene transcription and are implicated in a variety of cancers, including hematological malignancies. E3 ligase ligand-linker conjugates that recruit the Cereblon (CRBN) E3 ligase have been successfully used to create potent BET-degrading PROTACs. These conjugates typically incorporate a thalidomide (B1683933) or pomalidomide (B1683931) derivative as the CRBN ligand, connected via a flexible linker to a BET inhibitor like JQ1. By degrading BET proteins rather than just inhibiting them, these PROTACs can achieve a more profound and sustained therapeutic effect, overcoming resistance mechanisms associated with traditional inhibitors.

Quantitative Data Summary:

| PROTAC Name | Target Protein | E3 Ligase Ligand | Cancer Model | DC50 (Degradation) | IC50 (Viability) | Reference |

| dBET1 | BRD2/3/4 | Pomalidomide | AML (MV4;11) | ~100 nM | ~50 nM | [1] |

| ARV-825 | BRD4 | Pomalidomide | Burkitt's Lymphoma | <1 nM | ~3 nM | [2] |

| TD-428 | BRD4 | TD-106 (CRBN) | 22Rv1 cells | 0.32 nM | Not Specified | [3] |

Experimental Protocol: Western Blotting for BET Protein Degradation

-

Cell Culture and Treatment: Seed cancer cells (e.g., MV4;11) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the BET-targeting PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target BET protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-